Unveiling the Uty HY Peptide (246-254): A Technical Guide to its Discovery and Origins
Unveiling the Uty HY Peptide (246-254): A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uty HY peptide (246-254), a nonapeptide with the sequence WMHHNMDLI, is a critical component in the study of transplantation immunology and graft-versus-host disease (GVHD). As a male-specific minor histocompatibility antigen, it is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty). This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice, making it a key target for cytotoxic T lymphocytes (CTLs) in female-to-male transplantation scenarios. This technical guide provides an in-depth exploration of the discovery, origin, and immunological significance of the Uty HY peptide (246-254), complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.
Discovery and Origin
The definitive identification of the Uty HY peptide (246-254) as the H-Y antigen presented by the H2-Db molecule was a significant advancement in understanding the molecular basis of male graft rejection. This discovery was detailed in a seminal 1996 publication in Nature Genetics by Greenfield and colleagues.[1][2] The Uty gene, from which the peptide is derived, is located on the Y chromosome and is ubiquitously expressed in male murine tissues.[1][3]
The existence of a male-specific antigen, termed H-Y, had been known for decades as the cause of female-to-male graft rejection in mice. However, its precise molecular identity remained elusive. The breakthrough came with the systematic analysis of peptides eluted from H2-Db molecules on the surface of male cells. Through a combination of meticulous biochemical and genetic approaches, the Greenfield group was able to isolate and sequence the WMHHNMDLI peptide and trace its origin to the Uty gene.
Quantitative Data
The immunological response to the Uty HY peptide (246-254) is contingent on its binding affinity to the H2-Db molecule and the subsequent recognition by specific T-cell receptors. While the original discovery paper focused on the identification of the peptide, subsequent research has provided some quantitative insights into these interactions.
| Parameter | Value | Method | Reference |
| Binding Affinity (IC50) | Not explicitly quantified in the provided search results. Further targeted studies would be needed to establish a precise IC50 value. | MHC Stabilization Assay | |
| CTL Recognition | Elicits robust cytotoxic T-lymphocyte responses in female C57BL/6 mice following immunization with male cells. | In vivo and in vitro cytotoxicity assays | [4] |
| Immunodominance | Considered an immunodominant epitope in the anti-HY CD8+ T-cell response in H2-Db mice.[4] | Tetramer staining and in vivo CTL assays | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments central to the discovery and characterization of the Uty HY peptide (246-254).
MHC Class I Stabilization Assay (using RMA-S cells)
This assay is used to determine if a peptide can bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.
Principle: RMA-S cells are a mutant cell line that lacks a functional Transporter associated with Antigen Processing (TAP). This deficiency prevents endogenous peptides from being loaded onto MHC class I molecules in the endoplasmic reticulum, leading to unstable, "empty" MHC class I molecules on the cell surface at 37°C. However, these empty molecules can be stabilized by the addition of exogenous peptides that bind to the MHC groove.
Protocol:
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Dissolve the synthetic Uty HY peptide (246-254) (WMHHNMDLI) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the peptide in serum-free RPMI-1640.
-
Peptide Incubation:
-
Seed RMA-S cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Incubate the cells overnight at a reduced temperature (26°C) to promote the surface expression of empty H2-Db molecules.
-
The following day, add the serially diluted peptides to the wells. Include a positive control peptide known to bind H2-Db and a negative control with no peptide.
-
Incubate the plate for 1-4 hours at 37°C to allow for peptide binding and stabilization of the MHC molecules.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 1% BSA and 0.05% sodium azide).
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for H2-Db for 30 minutes on ice.
-
Wash the cells again with FACS buffer.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. The increase in the mean fluorescence intensity (MFI) of the H2-Db staining is proportional to the amount of peptide that has bound and stabilized the MHC class I molecules.
Chromium Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the Uty HY peptide (246-254).[5][6][7][8][9]
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.[5][6][7]
Protocol:
-
Target Cell Preparation:
-
Use a suitable target cell line that expresses H2-Db, such as RMA or EL4 cells.
-
Incubate the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
-
Peptide Pulsing: Incubate the ⁵¹Cr-labeled target cells with the Uty HY peptide (246-254) at an optimal concentration (e.g., 1-10 µM) for 1 hour at 37°C to allow for peptide loading onto the H2-Db molecules.
-
Effector Cell Preparation: Isolate splenocytes from female C57BL/6 mice that have been immunized with male splenocytes to generate anti-HY CTLs.
-
Co-culture:
-
In a 96-well round-bottom plate, add the peptide-pulsed target cells (1 x 10^4 cells/well).
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100) to lyse all cells.
-
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizations
Experimental Workflow: Discovery of Uty HY Peptide (246-254)
Caption: Workflow for the discovery of the Uty HY peptide (246-254).
Signaling Pathway: T-Cell Receptor Recognition of Uty HY Peptide/H2-Db Complex
Caption: TCR signaling upon recognition of the Uty HY peptide-H2-Db complex.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
